Titanium(IV) propoxide

Description

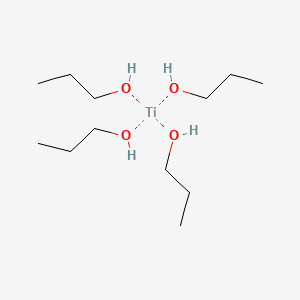

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H32O4Ti |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

propan-1-ol;titanium |

InChI |

InChI=1S/4C3H8O.Ti/c4*1-2-3-4;/h4*4H,2-3H2,1H3; |

InChI Key |

XTTBFCWRLDKOQU-UHFFFAOYSA-N |

SMILES |

CCCO.CCCO.CCCO.CCCO.[Ti] |

Canonical SMILES |

CCCO.CCCO.CCCO.CCCO.[Ti] |

physical_description |

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes. Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Titanium(IV) Propoxide: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) propoxide, also known as tetrapropyl orthotitanate, is an organometallic compound with the chemical formula Ti(OCH₂CH₂CH₃)₄. It is a key precursor in the synthesis of titanium-based materials and a versatile catalyst in organic chemistry. This technical guide provides an in-depth overview of the synthesis, properties, and key reactions of titanium(IV) n-propoxide, with a focus on its application in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles and its relevance to the pharmaceutical and drug development sectors. While its isomer, titanium(IV) isopropoxide, is more extensively studied, this guide will focus on the n-propoxide variant and provide detailed experimental protocols and data.

Physicochemical Properties

Titanium(IV) n-propoxide is a colorless to pale-yellow liquid that is sensitive to moisture. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₈O₄Ti |

| Molecular Weight | 284.22 g/mol |

| CAS Number | 3087-37-4 |

| Appearance | Colorless to light-yellow liquid |

| Boiling Point | 170 °C at 3 mmHg |

| Density | 1.033 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.499 |

| Solubility | Soluble in organic solvents such as ethanol (B145695), isopropanol, benzene (B151609), and chloroform. Reacts with water. |

Synthesis of Titanium(IV) n-Propoxide

The most common method for synthesizing titanium(IV) n-propoxide is through the alcoholysis of titanium tetrachloride with n-propanol. The reaction proceeds by the displacement of chloride ligands with propoxide groups. The hydrogen chloride (HCl) byproduct is typically removed by a neutralizing agent, such as ammonia (B1221849), or by purging with an inert gas.

Experimental Protocol: Synthesis from Titanium Tetrachloride and n-Propanol (Ammonia Method)

This protocol is adapted from the well-established synthesis of titanium(IV) isopropoxide.[1]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous n-propanol

-

Anhydrous benzene (or another inert solvent)

-

Ammonia (gas)

-

Dry nitrogen or argon gas

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and dropping funnel

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble the reaction flask and condenser under a stream of dry nitrogen or argon to ensure anhydrous conditions. All glassware should be thoroughly dried in an oven prior to use.

-

Reaction Mixture: In the reaction flask, combine 1 molar equivalent of titanium tetrachloride with 4-5 molar equivalents of anhydrous n-propanol in an inert solvent like anhydrous benzene.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add anhydrous n-propanol from the dropping funnel with vigorous stirring. The reaction is exothermic.

-

Neutralization: Bubble dry ammonia gas through the reaction mixture. Ammonia reacts with the HCl byproduct to form a white precipitate of ammonium (B1175870) chloride (NH₄Cl).

-

Reaction Completion: Continue the reaction with stirring until the formation of ammonium chloride is complete.

-

Filtration: Filter the reaction mixture under an inert atmosphere to remove the precipitated ammonium chloride.

-

Purification: The filtrate, containing the crude titanium(IV) n-propoxide, is then purified by fractional distillation under reduced pressure.

Key Chemical Reactions

The chemistry of this compound is dominated by the reactivity of the titanium-oxygen bond, making it susceptible to hydrolysis and a useful catalyst in various organic transformations.

Hydrolysis and the Sol-Gel Process

This compound readily reacts with water in a process called hydrolysis, where the propoxide groups are replaced by hydroxyl groups. This is the foundational step of the sol-gel process for producing titanium dioxide. The subsequent condensation of these hydroxylated intermediates leads to the formation of a three-dimensional TiO₂ network.

The overall reaction can be summarized as: Ti(OCH₂CH₂CH₃)₄ + 2H₂O → TiO₂ + 4CH₃CH₂CH₂OH

Experimental Protocol: Sol-Gel Synthesis of TiO₂ Nanoparticles

This protocol provides a general method for the synthesis of TiO₂ nanoparticles using titanium(IV) n-propoxide as the precursor.[2]

Materials:

-

Titanium(IV) n-propoxide

-

Anhydrous ethanol or isopropanol

-

Deionized water

-

Nitric acid (HNO₃) or another acid catalyst (optional, for controlling hydrolysis rate)

Equipment:

-

Beakers and magnetic stirrer

-

Dropping funnel

-

Drying oven

-

Furnace for calcination

Procedure:

-

Precursor Solution: Prepare a solution of titanium(IV) n-propoxide in anhydrous ethanol or isopropanol.

-

Hydrolysis Solution: In a separate beaker, prepare a mixture of deionized water and the same alcohol used for the precursor solution. If an acid catalyst is used, it should be added to this aqueous solution.

-

Hydrolysis: While vigorously stirring the precursor solution, add the hydrolysis solution dropwise using a dropping funnel. The rate of addition is crucial for controlling the particle size and morphology of the resulting TiO₂. A white precipitate or a translucent sol will form.

-

Aging: The resulting sol is typically aged for a period of time (e.g., 24 hours) at room temperature to allow for the completion of the condensation reactions, leading to the formation of a gel.

-

Drying: The gel is then dried in an oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent and residual water, resulting in a xerogel.

-

Calcination: The dried powder is calcined in a furnace at elevated temperatures (e.g., 400-600 °C) to induce crystallization and remove any remaining organic residues, yielding crystalline TiO₂ nanoparticles.

Transesterification

Titanium(IV) alkoxides, including the n-propoxide, are effective catalysts for transesterification reactions. This process involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. This catalytic activity is valuable in the production of various esters and polyesters.

Applications in Drug Development

The primary relevance of this compound in drug development lies in its role as a precursor for titanium dioxide nanoparticles. TiO₂ nanoparticles are being extensively investigated for various biomedical applications due to their biocompatibility, chemical stability, and unique physicochemical properties.

-

Drug Delivery: The high surface area of TiO₂ nanoparticles allows for the loading of therapeutic agents. Surface functionalization of these nanoparticles can enable targeted delivery to specific cells or tissues, potentially reducing systemic side effects of potent drugs.[3]

-

Photodynamic Therapy (PDT): TiO₂ is a well-known photocatalyst. Upon activation with UV light, it generates reactive oxygen species (ROS) that can induce cell death. This property is being explored for cancer therapy, where TiO₂ nanoparticles are delivered to the tumor site and then activated by light to destroy cancer cells.[4]

-

Biomaterials and Implants: TiO₂ coatings, which can be prepared using this compound via sol-gel methods, are used to improve the biocompatibility and bioactivity of medical implants.

Conclusion

Titanium(IV) n-propoxide is a valuable chemical precursor and catalyst with significant applications in materials science and organic synthesis. Its controlled hydrolysis is a cornerstone of the sol-gel process for producing high-purity titanium dioxide nanoparticles with tailored properties. While its direct application in pharmaceuticals is limited, its role as a precursor to TiO₂ nanoparticles positions it as an important compound for the advancement of drug delivery systems, photodynamic therapy, and biomedical coatings. Further research into the specific properties and reactions of the n-propoxide isomer will undoubtedly expand its utility in these and other innovative fields.

References

hydrolysis and condensation mechanism of titanium(IV) propoxide

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Titanium(IV) Propoxide

Introduction

This compound, commonly referred to as titanium isopropoxide (TTIP), is a critical organometallic precursor in materials science, primarily for the synthesis of titanium dioxide (TiO₂) nanomaterials via the sol-gel process.[1][2] This method is highly valued for its ability to produce materials with high purity and controlled microstructures at relatively low temperatures.[3] The sol-gel process is fundamentally based on two key chemical reactions: the hydrolysis of the precursor followed by a series of condensation reactions.[4][5]

A comprehensive understanding of the kinetics and mechanisms of these reactions is paramount for researchers, scientists, and drug development professionals. Control over these processes allows for the precise tailoring of the final TiO₂ material's properties, such as particle size, morphology, surface area, and crystalline phase (anatase, rutile, or brookite), which in turn dictates its performance in applications ranging from photocatalysis and solar cells to biomedical coatings and drug delivery.[1][6] This guide provides a detailed examination of the core mechanisms, influencing factors, quantitative data, and experimental protocols associated with the hydrolysis and condensation of this compound.

Core Reaction Mechanism

The transformation of the molecular precursor, this compound, into an extended solid TiO₂ network is a complex, multi-step process. It is not a single reaction but a sequence of hydrolysis and condensation steps.[1]

1. Hydrolysis The process begins with the hydrolysis reaction, where the isopropoxide groups (-OⁱPr or -OCH(CH₃)₂) of the titanium precursor are replaced by hydroxyl groups (-OH). This is a stepwise nucleophilic substitution reaction initiated by the attack of a water molecule on the electron-deficient titanium atom.[1][3] The reaction proceeds as follows:

-

Step 1: Ti(OⁱPr)₄ + H₂O → Ti(OH)(OⁱPr)₃ + ⁱPrOH

-

Step 2: Ti(OH)(OⁱPr)₃ + H₂O → Ti(OH)₂(OⁱPr)₂ + ⁱPrOH

-

Step 3: Ti(OH)₂(OⁱPr)₂ + H₂O → Ti(OH)₃(OⁱPr) + ⁱPrOH

-

Step 4: Ti(OH)₄(OⁱPr) + H₂O → Ti(OH)₄ + ⁱPrOH

Titanium alkoxides are highly reactive towards water, and these reactions can be extremely rapid, often leading to uncontrolled precipitation if not carefully managed.[3][7]

2. Condensation Following hydrolysis, the partially or fully hydrolyzed titanium species undergo condensation to form a network of titanium-oxygen-titanium (Ti-O-Ti) bridges. This process eliminates small molecules, either water (oxolation) or isopropanol (B130326) (alcoxolation), and results in the formation of the solid gel.[1][5]

-

Oxolation (Water-producing): Ti-OH + HO-Ti → Ti-O-Ti + H₂O

-

Alcoxolation (Alcohol-producing): Ti-OⁱPr + HO-Ti → Ti-O-Ti + ⁱPrOH

The relative rates of hydrolysis and condensation are critical in determining the structure of the resulting polymer network. Slower hydrolysis followed by faster condensation tends to produce more linear polymers, whereas rapid hydrolysis favors the formation of highly branched, particulate structures.[3]

Factors Influencing Reaction Kinetics and Product Properties

The sol-gel process for TTIP is highly sensitive to a variety of experimental parameters that must be precisely controlled to achieve desired material properties.

-

pH (Catalyst): The pH of the reaction medium is a primary factor controlling the rates of hydrolysis and condensation.[8]

-

Acidic Conditions (pH < 3): Acid catalysis protonates the alkoxy groups, making them better leaving groups but slowing the initial nucleophilic attack by water.[8][9] This leads to a slower, more controlled hydrolysis reaction, which generally results in the formation of finer, more homogeneous, and stable colloidal suspensions.[8][10][11] Highly acidic conditions (pH 1-2) can favor the formation of the rutile crystalline phase upon calcination.[8]

-

Neutral or Basic Conditions (pH > 7): These conditions lead to extremely rapid and uncontrolled hydrolysis and condensation, often resulting in the immediate precipitation of large, agglomerated particles of titanium hydroxide.[6][8] Basic conditions (pH 8-10) tend to favor the formation of the anatase phase.[8]

-

-

Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): This ratio is a critical parameter that dictates the extent and speed of the hydrolysis reaction.[11]

-

Chemical Modifiers (Chelating Agents): To moderate the high reactivity of TTIP, chelating agents such as acetic acid or acetylacetone (B45752) (acac) are often used.[11][12] These agents react with the precursor, replacing one or more isopropoxide groups with a more stable, bidentate ligand.[12][13] This chemical modification sterically hinders the attack by water, dramatically slowing the hydrolysis rate and allowing for much greater control over particle nucleation and growth.[11][13]

-

Temperature: Temperature influences the rates of all reactions involved (hydrolysis, condensation, solvent evaporation) and is a key parameter during the final calcination step, where it determines the final crystalline phase and grain size of the TiO₂.[7][14]

Quantitative Data Summary

The kinetics of TTIP hydrolysis are notoriously difficult to measure precisely due to the reaction's speed. However, various studies have provided valuable quantitative insights.

Table 1: Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (k) | k = 1.23 × 10¹⁴ × exp(−11,323/T) cm³ mol⁻¹ s⁻¹ | High temperature (1500-3000 K), 1 atm, second-order model | [6][15] |

| Activation Energy (Ea) | 94.1 kJ/mol | High temperature (1500-3000 K), 1 atm | [1][6] |

| Heat of Hydrolysis (-ΔHh) | 64.9 kJ/mol | By excess water, 298.15 K |[1] |

Table 2: Influence of pH on TiO₂ Nanoparticle Properties

| pH | Particle Size / Morphology | Crystalline Phase (Post-Calcination) | Reference(s) |

|---|---|---|---|

| ~2 | Fine, spherical particles (~7.6 nm) | Anatase | [1][10] |

| 3 | Gel formation upon drying (~3 nm primary particles) | Anatase | [1][9] |

| 7 or 10 | Primary particles (~3 nm) aggregate into large secondary particles (300-500 nm) | Anatase |[1][9] |

Experimental Protocols

Precise and reproducible synthesis of TiO₂ nanoparticles requires meticulous adherence to established protocols. The following outlines a general method for the pH-controlled sol-gel synthesis and subsequent characterization.

Protocol 1: Synthesis of TiO₂ Nanoparticles

This protocol describes a common method for preparing TiO₂ nanoparticles under acidic conditions to ensure a controlled reaction.[10][11]

-

Precursor Solution Preparation: In a dry flask under an inert atmosphere, mix 5 mL of this compound (TTIP) with 15 mL of a dry alcohol solvent such as isopropanol.[10][11] Stir the solution until it is homogeneous.

-

Hydrolysis Solution Preparation: In a separate beaker, prepare 250 mL of deionized water. Adjust the pH to the desired value (e.g., pH 2) by the dropwise addition of nitric acid (HNO₃) while monitoring with a pH meter.[10]

-

Hydrolysis and Condensation: While vigorously stirring the hydrolysis solution, slowly add the TTIP/isopropanol solution dropwise. A turbid, white-blue suspension will form, indicating the nucleation of particles.[10][11]

-

Aging and Peptization: Once the addition is complete, cover the beaker and heat the suspension to 60-70°C for 18-20 hours with continuous stirring.[1][10] This aging and peptization step helps to break down aggregates and form a stable, uniform colloidal suspension.[11]

-

Drying and Calcination:

-

Dry the resulting gel or suspension in an oven at approximately 100°C to remove the solvent and water.[16]

-

Grind the dried solid into a fine powder.

-

Calcine the powder in a furnace at a specified temperature (e.g., 400-500°C) for several hours to induce crystallization into the desired TiO₂ phase (typically anatase).[7]

-

Key Characterization Techniques

-

UV-Visible Spectroscopy (UV-Vis): Used to monitor the initial stages of hydrolysis and the onset of nucleation by observing changes in the solution's turbidity.[6][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present during the reaction and in the final product. A characteristic band in the 650–700 cm⁻¹ region confirms the formation of Ti-O-Ti bonds.[18]

-

X-ray Diffraction (XRD): Determines the crystalline phase (anatase, rutile, brookite), phase purity, and average crystallite size of the nanoparticles after calcination.[16][18]

-

Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): Used to visualize the surface morphology, shape, size, and degree of aggregation of the synthesized nanoparticles.[16][18]

Conclusion

The hydrolysis and condensation of this compound is a complex yet versatile process for synthesizing advanced TiO₂ nanomaterials. The kinetics and reaction pathway are highly sensitive to parameters such as pH, water-to-alkoxide ratio, temperature, and the use of chemical modifiers. By carefully controlling these factors, researchers can manipulate the reaction to produce nanoparticles with specific sizes, morphologies, and crystalline structures. A thorough understanding of these mechanisms, supported by robust experimental protocols, is essential for the reproducible synthesis of tailored TiO₂ materials for a wide array of applications in research, industry, and medicine.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. noahchemicals.com [noahchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. benchchem.com [benchchem.com]

- 9. vbn.aau.dk [vbn.aau.dk]

- 10. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 11. benchchem.com [benchchem.com]

- 12. Chemical modification of titanium alkoxides for sol–gel processing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. web.stanford.edu [web.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Titanium(IV) Propoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of titanium(IV) propoxide (TTIP), a precursor widely utilized in the synthesis of titanium dioxide (TiO₂) nanomaterials for various applications, including drug delivery systems and medical devices. Understanding the thermal behavior of TTIP is critical for controlling the properties of the resulting TiO₂ and ensuring the absence of residual organic impurities. This document details the primary and alternative decomposition mechanisms, presents quantitative data from thermal analysis, outlines detailed experimental protocols for characterization, and provides visual representations of the decomposition pathways and analytical workflows.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is a complex process that can proceed through several pathways, largely dependent on the temperature and surrounding atmosphere. The primary product of this decomposition is titanium dioxide (TiO₂), with the release of various gaseous organic byproducts.[1]

Primary Decomposition Pathway: β-Hydride Elimination

The most commonly cited mechanism for the thermal decomposition of titanium alkoxides is the β-hydride elimination reaction.[1] This process involves the transfer of a hydrogen atom from the β-carbon of the isopropoxide ligand to the titanium center, leading to the formation of a titanium-hydride intermediate and the release of propene (C₃H₆). Subsequent reactions of the intermediate species ultimately yield titanium dioxide, water, and additional propene molecules.

The overall idealized reaction is:

Ti[OCH(CH₃)₂]₄ → TiO₂ + 4CH₂=CHCH₃ + 2H₂O[1]

This pathway is favored at elevated temperatures and results in the formation of a Ti-O-Ti network.[2]

Alternative Decomposition Pathways

Recent computational and experimental studies have revealed that β-hydride elimination is not the sole decomposition pathway.[1] Alternative mechanisms, particularly at different temperature regimes, play a significant role.

Reactive force field molecular dynamics (ReaxFF-MD) simulations have shown that the initial step in the thermal decomposition can be the dissociation of a C-O bond within the isopropoxide ligand.[1] This can occur without the involvement of β-hydride elimination and leads to the formation of different sets of intermediates and byproducts.

Under certain conditions, such as UV-photodissociation, an acetone (B3395972) (C₃H₆O) elimination pathway has been proposed. This four-centered reaction is suggested to have a lower activation barrier than the competing propene elimination, leading to the formation of titanium(II) oxide (TiO) as a major product.[3]

Kinetic modeling suggests that the decomposition can proceed through the formation of a titanium hydroxide (B78521) (Ti(OH)₄) intermediate. This pathway involves the stepwise replacement of isopropoxide groups with hydroxyl groups, followed by the decomposition of Ti(OH)₄ to TiO₂.[4]

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for quantifying the thermal decomposition of TTIP. The data presented below is a summary of findings from various studies.

| Parameter | Value | Conditions | Reference |

| Onset of Decomposition (0.5% mass loss) | 93.5 °C | Fresh TTIP, 10 K/min heating rate under N₂ | [5] |

| Onset of Decomposition (after thermal stress) | 86.8 °C | TTIP held at 180 °C for 7 days, 10 K/min heating rate under N₂ | [5] |

| Major Mass Loss Region (hydrolyzed TTIP gel) | 100 - 500 °C | 32% mass loss, indicating decomposition of organic components | [6] |

| Total Mass Loss (hydrolyzed acetylacetonate-modified TTIP) | 43.8% | Heated to 900 °C in dynamic air | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of TTIP are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TTIP by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer, typically coupled with a mass spectrometer (TGA-MS) for evolved gas analysis.

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample of TTIP (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-900 °C).

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature and time.

-

If using TGA-MS, simultaneously acquire mass spectra of the evolved gases.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Analyze the MS data to identify the gaseous decomposition products at different temperatures.

-

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the chemical bonds and functional groups present in the solid and gaseous phases during the thermal decomposition of TTIP in real-time.

Apparatus: An FTIR spectrometer equipped with a heated transmission cell or a diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) accessory with a reaction chamber.

Procedure:

-

Sample Preparation:

-

For transmission, a thin film of TTIP can be cast on an IR-transparent window (e.g., KBr or CaF₂).

-

For DRIFTS, a small amount of TTIP can be mixed with a non-absorbing powder like KBr.

-

-

Instrument Setup:

-

Place the sample in the heated cell.

-

Connect a gas line to the cell to control the atmosphere (e.g., inert gas flow).

-

Align the cell in the FTIR beam path.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, heated cell at the desired starting temperature.

-

Introduce the sample and begin the heating program.

-

Collect FTIR spectra at regular temperature intervals throughout the decomposition process. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Analyze the changes in the vibrational bands to identify the disappearance of reactant functional groups (e.g., C-H, C-O in the isopropoxide ligands) and the appearance of product-related bands (e.g., Ti-O-Ti stretching in TiO₂).

-

For evolved gas analysis, identify the characteristic absorption bands of gaseous byproducts (e.g., propene, water, acetone).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of TTIP.

Apparatus: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small, precise amount of TTIP (typically in the microgram range) into a pyrolysis sample holder (e.g., a quartz tube or a metal ribbon).

-

Pyrolysis:

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (helium).

-

-

Gas Chromatography:

-

The volatile pyrolysis products are immediately swept into the GC column by the carrier gas.

-

Separate the components based on their boiling points and interactions with the stationary phase of the column using a programmed temperature ramp.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they are introduced into the mass spectrometer.

-

The molecules are ionized and fragmented, and the resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) is recorded.

-

-

Data Analysis:

-

Identify the individual components by comparing their mass spectra to a spectral library (e.g., NIST).

-

The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.

-

Reactive Force Field Molecular Dynamics (ReaxFF-MD) Simulations

Objective: To model the atomic-level dynamics of the thermal decomposition of TTIP and elucidate the reaction mechanisms.

Apparatus: High-performance computing resources and molecular dynamics simulation software (e.g., LAMMPS) that implements the ReaxFF potential.

Procedure:

-

System Setup:

-

Construct an initial simulation box containing a number of TTIP molecules.

-

Define the force field parameters that describe the interatomic interactions for Ti, O, C, and H.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the system.

-

Equilibrate the system at a starting temperature (e.g., 300 K) in a canonical (NVT) or isothermal-isobaric (NPT) ensemble.

-

Simulate the thermal decomposition by gradually increasing the temperature of the system to the desired decomposition temperature (e.g., 2000 K) over a specified time period.

-

Continue the simulation at the high temperature to observe the decomposition events.

-

-

Data Analysis:

-

Analyze the simulation trajectory to identify bond-breaking and bond-forming events.

-

Track the evolution of different molecular species (reactants, intermediates, and products) over time.

-

Determine the reaction pathways and calculate reaction rates and activation energies.

-

Visualizations of Decomposition Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key thermal decomposition pathways of this compound and a typical experimental workflow for its analysis.

Caption: Primary and alternative thermal decomposition pathways of this compound.

Caption: Experimental and computational workflow for studying TTIP thermal decomposition.

References

A Technical Guide to the Synthesis of Titanium Dioxide Nanoparticles Using Titanium(IV) Propoxide

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of titanium dioxide (TiO₂) nanoparticles using titanium(IV) propoxide as a precursor. It covers the core reaction mechanisms, detailed experimental protocols for common synthesis routes, and the influence of various parameters on the final product's characteristics. Furthermore, it highlights the applications of these nanomaterials in the biomedical field, particularly in drug delivery systems.

Core Reaction Mechanism: Hydrolysis and Condensation

The synthesis of TiO₂ from this compound, a type of titanium alkoxide, is fundamentally a two-step process known as the sol-gel process. This process involves hydrolysis followed by condensation reactions.[1]

-

Hydrolysis: The process begins with the nucleophilic attack of water on the titanium atom of the this compound (Ti[OCH(CH₂)₂CH₃]₄). This reaction substitutes an propoxide group (-OCH(CH₂)₂CH₃) with a hydroxyl group (-OH), releasing propanol (B110389) as a byproduct. This is a stepwise reaction where up to four of the propoxide ligands can be replaced by hydroxyl groups.[1][2]

-

Condensation: The resulting titanium hydroxides and partially hydrolyzed precursors are unstable and undergo condensation. This involves the formation of titanium-oxygen-titanium (Ti-O-Ti) bridges, which eliminates water (oxolation) or propanol (alcoxolation). These reactions lead to the formation of a three-dimensional oxide network, which constitutes the "sol" that eventually forms a "gel".[3][4]

Subsequent heat treatment (calcination) removes residual organic compounds and water, promoting the crystallization of the amorphous TiO₂ gel into desired phases like anatase or rutile.[5]

Data Presentation: Synthesis Parameters and Resulting Properties

The properties of the synthesized TiO₂ nanoparticles are highly dependent on the experimental conditions. Key parameters include the precursor concentration, water-to-alkoxide ratio, solvent, pH, and calcination temperature.

| Parameter | Variation | Effect on TiO₂ Nanoparticles | Reference(s) |

| Precursor Concentration | 0.02 M to 0.10 M | Lower concentrations can lead to larger particle sizes (e.g., 25 nm), while higher concentrations can produce smaller particles (e.g., 7 nm). | [6] |

| Solvent System | Ethanol (B145695)/Water Ratio | An ethanol-rich environment tends to produce smaller, more uniform particles. Pure water or high water content can lead to larger particles. | [6] |

| pH (Catalyst) | Acidic (e.g., HNO₃, pH 2) vs. Neutral/Basic | Acidic conditions (pH < 2) favor the formation of fine, spherical anatase particles. Neutral or basic conditions can lead to larger aggregates. | [1][4] |

| Calcination Temperature | 200°C to 800°C | Higher temperatures increase crystallinity and particle size. The anatase phase is typically formed at lower temperatures (400-600°C), transitioning to the more stable rutile phase at higher temperatures (>600°C). | [5] |

| Reaction Time (Hydrothermal) | 5 to 20 hours | Longer reaction times can promote crystal growth, leading to larger particle sizes and higher crystallinity. | [7][8] |

Table 1: Influence of Key Synthesis Parameters on TiO₂ Nanoparticle Properties.

| Synthesis Method | Typical Particle Size | Typical Crystal Phase | Key Advantages | Reference(s) |

| Sol-Gel | 5 - 50 nm | Amorphous, Anatase (with calcination) | Simple, economical, good control over particle size at low temperatures. | [9][10] |

| Hydrothermal | 10 - 100 nm | Anatase, Rutile (phase control via pH/temp) | High crystallinity without high-temperature calcination, control over morphology (nanotubes, nanorods). | [7][9] |

| Solvothermal | 5 - 20 nm | Anatase | Produces highly dispersed, homogeneous nanoparticles with small crystallite sizes. | [11][12][13] |

Table 2: Comparison of TiO₂ Properties Synthesized by Different Methods.

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below. Note that this compound is a flammable, moisture-sensitive liquid and should be handled with appropriate safety precautions, including working in a well-ventilated area or fume hood and wearing personal protective equipment.[14][15][16]

Sol-Gel Synthesis

This method is widely used for its simplicity and control over particle size.

Materials:

-

This compound (precursor)

-

Ethanol or Isopropanol (solvent)

-

Deionized water (hydrolysis agent)

-

Nitric acid (HNO₃) or Acetic Acid (CH₃COOH) (catalyst/stabilizer)

Procedure:

-

Precursor Solution: In a dry flask, add a specific volume of this compound to a solvent such as ethanol (e.g., a 1:20 to 1:40 molar ratio of precursor to solvent).[17] Stir the solution for 30-60 minutes to ensure it is homogeneous.

-

Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water and the same solvent. Add a few drops of nitric acid to adjust the pH to approximately 2-3, which helps control the hydrolysis rate.[4][9]

-

Sol Formation: Add the hydrolysis solution dropwise to the vigorously stirring precursor solution. A translucent sol will gradually form. Continue stirring for 1-2 hours.[17][18]

-

Gelation: Cover the flask and allow the sol to age at room temperature for 24-48 hours, during which it will transform into a viscous, transparent gel.[9]

-

Drying: Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent, forming a xerogel.[10][18]

-

Calcination: Grind the xerogel into a fine powder using a mortar and pestle. Calcine the powder in a muffle furnace at a desired temperature (e.g., 450-600°C) for 2-5 hours to obtain crystalline TiO₂ nanoparticles.[10][19]

Hydrothermal Synthesis

This method utilizes elevated temperature and pressure to produce highly crystalline nanoparticles directly, often without the need for a separate calcination step.

Materials:

-

This compound

-

Ethanol/Water mixture

-

Nitric acid (optional, for pH adjustment)

-

Sodium Hydroxide (NaOH) (optional, for nanotube synthesis)

Procedure:

-

Precursor Solution: Prepare a solution of this compound in an ethanol and water mixture (e.g., a 1:4 ratio of ethanol to water).[7]

-

pH Adjustment: Add nitric acid dropwise to the solution until it becomes transparent and the pH is adjusted, if necessary.[7]

-

Hydrothermal Reaction: Transfer the transparent solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

-

Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 150-250°C) for a set duration (e.g., 5-13 hours).[7]

-

Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the resulting white precipitate by centrifugation.

-

Purification: Wash the precipitate multiple times with distilled water and ethanol to remove any unreacted precursors or byproducts.

-

Drying: Dry the final product in a vacuum oven at approximately 85°C for 12-18 hours to obtain the TiO₂ nanopowder.[7]

Solvothermal Synthesis

This process is similar to the hydrothermal method but uses an organic solvent instead of water, which can yield highly dispersed nanoparticles.

Materials:

-

This compound

-

Benzyl (B1604629) alcohol (solvent)

-

Hydrochloric acid (HCl) (crystallizing agent)

Procedure:

-

Solvent Heating: Heat 20 mL of benzyl alcohol in a reaction flask to the desired synthesis temperature (e.g., 100-150°C).[11]

-

Precursor Injection: In a separate vial, mix the required amounts of this compound and hydrochloric acid.

-

Reaction: Rapidly inject the precursor/HCl mixture into the hot benzyl alcohol under vigorous stirring.[11]

-

Aging: Maintain the reaction at the set temperature for a specific duration (e.g., 1-4 hours) to allow for nanoparticle growth.[11]

-

Cooling and Collection: After the reaction period, cool the mixture. Collect the resulting nanoparticles by centrifugation.

-

Washing: Wash the collected powder thoroughly with ethanol to remove residual solvent and byproducts.

-

Drying: Dry the purified TiO₂ nanoparticles in an oven.

Applications in Drug Development and Medicine

The unique properties of TiO₂ nanoparticles, such as their biocompatibility, chemical stability, and photocatalytic activity, make them promising candidates for various biomedical applications.[20][21]

-

Drug Delivery Systems: TiO₂ nanostructures can be loaded with a variety of drugs, including anticancer agents and antibiotics, for localized and controlled release.[20][22] Their high surface area allows for significant drug loading, and their surfaces can be functionalized with polymers like polyethylene (B3416737) glycol (PEG) or targeting ligands (e.g., folic acid) to improve circulation time and selectively target specific cells, such as cancer cells.[22][23][24]

-

Photodynamic Therapy (PDT): The photocatalytic nature of TiO₂ is harnessed in PDT. When irradiated with UV light, TiO₂ generates reactive oxygen species (ROS) that can induce apoptosis (cell death) in nearby cancer cells.[21][24] This allows for site-selective cancer therapy, minimizing damage to healthy tissue.[21]

-

Medical Implants: Due to its excellent biocompatibility and chemical inertness in physiological environments, TiO₂ is used as a coating material for medical implants to improve their integration with bone and reduce the risk of rejection.[23]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 5. researchgate.net [researchgate.net]

- 6. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 7. Synthesis, characterization and evaluations of TiO2 nanostructures prepared from different titania precursors for photocatalytic degradation of 4-chlorophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jacsdirectory.com [jacsdirectory.com]

- 9. fn-nano.com [fn-nano.com]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. dovepress.com [dovepress.com]

- 21. mvmj.researchcommons.org [mvmj.researchcommons.org]

- 22. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Titanium Tetraisopropoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium tetraisopropoxide (TTIP), a metal alkoxide of significant interest, serves as a versatile precursor in materials science and a valuable catalyst in organic synthesis. Its high reactivity, particularly towards water, is fundamental to its utility in the sol-gel synthesis of high-purity titanium dioxide (TiO₂) nanomaterials. This technical guide provides a comprehensive overview of the physical and chemical properties of titanium tetraisopropoxide, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key reaction pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this important organometallic compound.

Physical Properties

Titanium tetraisopropoxide is a colorless to pale-yellow liquid with an alcohol-like odor.[1] It is a diamagnetic, tetrahedral molecule in nonpolar solvents. In the crystalline state, it exists as a tetramer.[2] The physical properties of titanium tetraisopropoxide are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Titanium Tetraisopropoxide

| Property | Value | References |

| Molecular Formula | C₁₂H₂₈O₄Ti | [3] |

| Molar Mass | 284.22 g/mol | [3] |

| Appearance | Colorless to pale-yellow liquid | [4] |

| Odor | Alcohol-like | [4] |

| Density | 0.96 g/mL at 20 °C | [5] |

| Melting Point | 14-17 °C | [5] |

| Boiling Point | 232 °C at 760 mmHg | [5] |

| Vapor Pressure | 0.1 mbar at 20 °C | [6] |

| Viscosity | 4.3 cP at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.464 | [5] |

| Flash Point | 46 °C | [7] |

| Solubility | Soluble in ethanol, ether, benzene, chloroform.[8] | |

| Stability | Moisture sensitive; fumes in air.[9] |

Chemical Properties and Reactivity

The chemistry of titanium tetraisopropoxide is dominated by the reactivity of the titanium-oxygen bond. It is highly susceptible to hydrolysis and undergoes thermal decomposition at elevated temperatures. Furthermore, it serves as a key catalyst in several important organic reactions.

Hydrolysis and the Sol-Gel Process

The most significant chemical property of titanium tetraisopropoxide is its rapid and exothermic reaction with water, a process known as hydrolysis.[10] This reaction leads to the formation of titanium dioxide and isopropanol. The overall reaction can be summarized as follows:

Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[11]

This hydrolysis is the fundamental step in the sol-gel process, a widely used method for synthesizing TiO₂ nanomaterials with controlled particle size, morphology, and crystallinity.[12] The process involves two main reactions:

-

Hydrolysis: The stepwise replacement of isopropoxide groups with hydroxyl groups.

-

Condensation: The formation of Ti-O-Ti bridges from the hydroxylated intermediates, leading to the formation of a three-dimensional titanium dioxide network.[10]

References

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. krishisanskriti.org [krishisanskriti.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. mrclab.co.il [mrclab.co.il]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. macro.lsu.edu [macro.lsu.edu]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Titanium(IV) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for titanium(IV) isopropoxide, a flammable and moisture-sensitive compound frequently used in materials science and organic synthesis. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

Titanium(IV) isopropoxide, also known as tetraisopropyl titanate, is a colorless to light-yellow liquid.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 546-68-9 | [2][3] |

| Molecular Formula | C₁₂H₂₈O₄Ti | [4] |

| Boiling Point | 232 °C | [1] |

| Flash Point | 41 °C - 46 °C (closed cup) | [1][2][5] |

| Relative Density | 0.96 at 25°C | [1] |

| Vapor Pressure | 1.33 hPa at 63°C | [1] |

| Relative Vapor Density | 0.98 (Air = 1.0) | [1] |

| Freezing Point | 14 – 17 °C | [1] |

Hazard Identification and Classification

Titanium(IV) isopropoxide is classified as a hazardous substance with the following primary concerns:

-

Flammable Liquid and Vapor: It is a flammable liquid and its vapors can form explosive mixtures with air.[6][7] Vapors may travel to a source of ignition and flash back.[5][8]

-

Serious Eye Irritation: Causes serious eye irritation upon contact.[1][3][6]

-

Skin Irritation: May cause skin irritation and dermatitis.[2][6]

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[2]

-

Central Nervous System (CNS) Depression: May cause drowsiness or dizziness.[1][2][3] Ingestion of large amounts can also lead to CNS depression.[2]

-

Moisture Sensitive: Reacts with moist air and water, which can produce flammable isopropyl alcohol.[4][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling titanium(IV) isopropoxide to prevent exposure.[4]

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[4] Contact lenses should not be worn.[9] | Protects against splashes and vapors that can cause serious eye irritation.[4] |

| Hand Protection | Neoprene or nitrile rubber gloves.[4][9] | Prevents skin contact and potential irritation or dermatitis.[2][4] |

| Body Protection | Flame-retardant and antistatic protective clothing.[4] | Shields against accidental splashes and potential fire hazards.[4] |

| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator should be used if ventilation is inadequate or exposure limits are exceeded.[7][9] | Protects against the inhalation of harmful vapors. |

Safe Handling and Storage Protocols

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

-

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[2][4][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][7]

-

All equipment used during handling and transfer must be properly grounded and bonded to prevent static discharge.[1][2][9]

Handling Procedures

A meticulous approach is necessary for the safe handling of titanium(IV) isopropoxide.

Experimental Protocol: Transfer of Titanium(IV) Isopropoxide

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Verify that an eyewash station and safety shower are accessible.[2][9]

-

Don the required PPE: chemical safety goggles, flame-retardant lab coat, and neoprene or nitrile rubber gloves.[4][9]

-

Clear the work area of all ignition sources, including hot plates, open flames, and spark-producing equipment.[1][3][8]

-

-

Inert Atmosphere:

-

If the procedure is sensitive to moisture, ensure the reaction vessel is dry and under an inert atmosphere (e.g., nitrogen or argon).[3]

-

-

Transfer:

-

Post-Transfer:

-

Wipe down any minor spills immediately with an inert absorbent material (e.g., vermiculite, sand).[2][6]

-

Properly seal and store the titanium(IV) isopropoxide container.

-

Decontaminate any equipment that has come into contact with the chemical.

-

Wash hands thoroughly with soap and water after handling.[3][6][9]

-

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6][9]

-

Keep containers tightly closed and protected from moisture.[2][3][9]

-

Protect containers from physical damage.[6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[9] |

| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[2] If skin irritation persists, get medical advice.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][5] Get immediate medical advice/attention.[1][9] |

| Ingestion | Do NOT induce vomiting.[2] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Call a poison center or a doctor if you feel unwell.[1] |

Fire and Explosion

-

Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[1] Alcohol-resistant foam is also effective.[4][7] Do not use a direct stream of water.[4]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1][7] Use a water spray to cool exposed containers.[8][9]

-

Hazards: Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[5][6] Containers may explode when heated.[7][8] Hazardous decomposition products in case of fire include toxic fumes, carbon monoxide, and carbon dioxide.[1][5][8]

Accidental Release

-

Spill Response:

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[1][5] Waste material is considered hazardous and should be handled by a licensed disposal service.[4] Do not dispose of down the drain.[3] Empty containers may retain product residue and can be dangerous; do not cut, drill, grind, or weld on or near them.[2][6]

Visual Diagrams

References

- 1. lobachemie.com [lobachemie.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. benchchem.com [benchchem.com]

- 5. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

A Comprehensive Technical Guide to the Solubility of Titanium(IV) Propoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of titanium(IV) propoxide, a pivotal precursor in materials science and organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed overview of its behavior in various organic solvents, methodologies for solubility determination, and a logical framework for solvent selection.

Core Concepts: Understanding the Solubility of this compound

This compound, most commonly available as titanium(IV) isopropoxide (TTIP), is a metal alkoxide with the chemical formula Ti[OCH(CH₃)₂]₄. Its solubility is governed by its molecular structure and its high reactivity, particularly its propensity for hydrolysis. The central titanium atom is electron-deficient and readily coordinates with Lewis bases, including many organic solvents. This interaction plays a crucial role in the dissolution process. However, the presence of even trace amounts of water can lead to irreversible hydrolysis, forming titanium dioxide and the corresponding alcohol, which significantly impacts solubility studies. Therefore, all work with this compound requires the use of anhydrous solvents and inert atmosphere conditions.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, available information indicates high solubility in many common non-aqueous solvents. The following table summarizes the available miscibility and qualitative solubility data.

| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility | Citation(s) |

| 2-Propanol | Alcohol | Miscible | Very Soluble | [1] |

| p-Xylene | Aromatic Hydrocarbon | Miscible | Very Soluble | [2] |

| Ethanol | Alcohol | - | Very Soluble | [3] |

| Toluene | Aromatic Hydrocarbon | - | Soluble | [4][5] |

| Benzene | Aromatic Hydrocarbon | - | Soluble | [3][4][5] |

| Ether (diethyl ether) | Ether | - | Soluble | [3][4][5] |

| Chloroform | Halogenated Hydrocarbon | - | Soluble | [3][4][5] |

| Carbon Tetrachloride | Halogenated Hydrocarbon | - | Very Soluble | - |

| Hexane | Aliphatic Hydrocarbon | - | Very Soluble | - |

| Ketones | Ketone | - | Soluble | [4] |

| Water | Protic Solvent | - | Reacts/Hydrolyzes | [3][4] |

Experimental Protocol for Determining Solubility

Due to the moisture-sensitive nature of this compound, a rigorous experimental protocol is necessary to obtain reliable solubility data. The following is a generalized gravimetric method that can be adapted for various anhydrous organic solvents.

Objective: To determine the solubility of this compound in a specified anhydrous organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Temperature-controlled shaker or stirrer

-

Gas-tight syringes with filters (e.g., 0.2 µm PTFE)

-

Pre-weighed, oven-dried vials

-

Analytical balance

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. All solvent transfers and manipulations should be performed under an inert atmosphere (e.g., inside a glovebox).

-

Sample Preparation: In a series of vials, add a known mass of the anhydrous organic solvent.

-

Addition of Solute: To each vial, add an excess amount of this compound. The exact mass of the added propoxide should be recorded.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Sample Withdrawal: After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe equipped with a filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed, dry vial. Record the exact mass of the transferred solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the this compound residue.

-

Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.

Solubility ( g/100 g solvent) = [(Mass of vial with residue - Mass of empty vial) / (Mass of solution transferred - (Mass of vial with residue - Mass of empty vial))] x 100

Safety Precautions: this compound is flammable and reacts with moisture. All procedures should be carried out in a well-ventilated area, preferably in a fume hood, and under strict anhydrous and inert conditions. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors related to both the solvent and the experimental conditions. The following diagram illustrates the logical relationships between these factors.

Caption: Logical workflow of factors affecting this compound solubility.

References

An In-depth Technical Guide on the Molecular Geometry and Aggregation of Titanium(IV) Propoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and aggregation behavior of titanium(IV) propoxide, a key precursor in materials science and organic synthesis. The document elucidates the structural characteristics of both the isopropoxide and n-propoxide isomers, detailing the monomeric tetrahedral geometry of titanium(IV) isopropoxide in non-polar solvents and its aggregation into more complex oligomeric structures in the solid state. Due to the limited availability of precise crystallographic data for the tetrameric form of titanium(IV) isopropoxide, this guide utilizes the well-characterized tetrameric structure of titanium(IV) methoxide (B1231860) as a representative analogue to provide quantitative structural insights into the aggregated state. The factors influencing the monomer-oligomer equilibrium, such as the steric bulk of the alkoxy group and solvent effects, are discussed. Detailed experimental protocols for the synthesis and characterization of these compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Single-Crystal X-ray Diffraction are provided. This guide aims to be a valuable resource for researchers and professionals working with titanium alkoxides, offering fundamental knowledge and practical methodologies for their application.

Molecular Geometry

The molecular geometry of this compound is significantly influenced by the isomeric form of the propoxy group (n-propoxide vs. isopropoxide) and the physical state of the compound. The steric hindrance imparted by the alkyl chain plays a crucial role in determining the coordination number of the titanium center and the overall molecular structure.

Titanium(IV) Isopropoxide

In non-polar solvents, titanium(IV) isopropoxide, also known as titanium tetraisopropoxide (TTIP), predominantly exists as a discrete monomeric species.[1][2][3][4] The central titanium(IV) atom is coordinated to four isopropoxy groups, resulting in a tetrahedral geometry.[4][5] This monomeric nature in solution is a key attribute for its utility in various chemical transformations, including as a catalyst in Sharpless epoxidation.[1][5]

Titanium(IV) n-Propoxide

The less sterically hindered n-propoxide ligand allows for greater flexibility in the coordination sphere of the titanium atom. Consequently, titanium(IV) n-propoxide is expected to exhibit a higher degree of association, forming oligomeric structures even in solution, similar to other less sterically demanding titanium alkoxides like titanium(IV) ethoxide. In these aggregated forms, the titanium centers achieve a higher coordination number, typically octahedral, through the formation of bridging alkoxide ligands.

Aggregation and Oligomerization

Titanium alkoxides have a pronounced tendency to undergo aggregation, a phenomenon driven by the expansion of the coordination sphere of the electron-deficient titanium center. This aggregation is highly dependent on the steric bulk of the alkoxy substituents and the surrounding medium.

Aggregation of Titanium(IV) Isopropoxide

Aggregation of Titanium(IV) n-Propoxide

The reduced steric hindrance of the n-propyl group compared to the isopropyl group leads to a greater propensity for oligomerization. It is anticipated that titanium(IV) n-propoxide forms oligomeric species in both the solid state and in solution. The exact nature and size of these oligomers can be influenced by factors such as concentration and the presence of coordinating solvents.

Data Presentation

The following tables summarize the available quantitative data for the molecular geometry of this compound and its methoxide analogue.

Table 1: Molecular Geometry of Monomeric Titanium(IV) Isopropoxide (Theoretical)

| Parameter | Value (Calculated) |

| Ti-O Bond Length | ~1.77 Å |

| O-Ti-O Bond Angle | ~109.5° |

| Coordination Geometry | Tetrahedral |

Note: Experimental crystallographic data for the monomer is not available as it is not the stable form in the solid state. The values presented are based on theoretical calculations and spectroscopic interpretations.

Table 2: Selected Structural Parameters of Tetrameric Titanium(IV) Methoxide (Ti₄(OCH₃)₁₆) as a Representative Model for Aggregated Titanium Alkoxides

| Parameter | Value Range (Å or °) |

| Ti-O (terminal) Bond Length | 1.90 - 1.95 Å |

| Ti-O (doubly bridging) Bond Length | 2.03 - 2.08 Å |

| Ti-O (triply bridging) Bond Length | 2.15 - 2.25 Å |

| Ti-Ti Distance | ~3.00 - 3.10 Å |

| O-Ti-O Bond Angles | 75 - 170 ° |

| Coordination Geometry around Ti | Distorted Octahedral |

Data extracted from the known crystal structure of titanium(IV) methoxide.

Experimental Protocols

Synthesis of this compound Isomers

4.1.1. Synthesis of Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide is typically synthesized by the reaction of titanium(IV) chloride with isopropanol (B130326).[1][2]

-

Reaction: TiCl₄ + 4 (CH₃)₂CHOH → Ti{OCH(CH₃)₂}₄ + 4 HCl

-

Procedure: A solution of titanium(IV) chloride in a dry, inert solvent (e.g., hexane) is added dropwise to a stirred, cooled solution of anhydrous isopropanol. The reaction is exothermic and releases HCl gas, which is typically neutralized by the addition of a base such as ammonia (B1221849) or by bubbling dry nitrogen through the reaction mixture. The resulting mixture is filtered to remove any ammonium (B1175870) chloride precipitate, and the solvent and excess isopropanol are removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation under vacuum.

4.1.2. Synthesis of Titanium(IV) n-Propoxide

The synthesis of titanium(IV) n-propoxide follows a similar procedure to that of the isopropoxide, with n-propanol being used as the alcohol reactant.

-

Reaction: TiCl₄ + 4 CH₃CH₂CH₂OH → Ti(OCH₂CH₂CH₃)₄ + 4 HCl

-

Procedure: The experimental setup and procedure are analogous to the synthesis of titanium(IV) isopropoxide, with appropriate adjustments for the physical properties of n-propanol.

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between monomeric and aggregated forms of titanium alkoxides in solution.

-

Sample Preparation: Due to the moisture sensitivity of titanium alkoxides, all NMR samples must be prepared under an inert atmosphere (e.g., in a glovebox) using dry, deuterated solvents (e.g., C₆D₆, CDCl₃).

-

¹H NMR: In the monomeric form of titanium(IV) isopropoxide, a single septet for the methine proton and a single doublet for the methyl protons are expected. Upon aggregation, the presence of bridging and terminal alkoxide groups leads to multiple, often broader, signals in the ¹H NMR spectrum, indicating a more complex chemical environment.

-

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum of monomeric titanium(IV) isopropoxide will show two distinct signals for the methine and methyl carbons. Aggregation results in a more complex spectrum with multiple resonances for the different types of alkoxide ligands.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the Ti-O and C-O bonds, which are sensitive to the coordination environment of the titanium center.

-

Sample Preparation: Liquid samples can be analyzed neat between KBr or NaCl plates. Solid samples can be analyzed as a Nujol mull or as a KBr pellet. All sample preparation should be performed in a dry environment.

-

Spectral Interpretation: The Ti-O stretching vibrations typically appear in the region of 600-700 cm⁻¹. The C-O stretching vibrations are observed around 1000-1150 cm⁻¹. Changes in the number, position, and width of these bands can indicate the presence of different alkoxide environments (terminal vs. bridging) and thus provide evidence for aggregation.

4.2.3. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline titanium alkoxides.

-

Crystal Growth: Growing single crystals of moisture-sensitive compounds like titanium alkoxides requires specialized techniques. Slow evaporation of a saturated solution in a dry, inert solvent (e.g., hexane, toluene) in a sealed container or slow cooling of a saturated solution can yield suitable crystals.

-

Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer under a stream of cold, dry nitrogen. X-ray diffraction data are collected, and the resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the overall molecular packing.

Mandatory Visualization

Caption: Equilibrium between monomeric and tetrameric forms of titanium(IV) isopropoxide.

Caption: Experimental workflow for the synthesis and structural characterization of this compound.

References

An In-depth Technical Guide to the Reaction of Titanium(IV) Propoxide with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between titanium(IV) propoxide and water, a fundamental process in sol-gel chemistry for the synthesis of titanium dioxide (TiO₂) nanomaterials. This document outlines the core reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate controlled and reproducible synthesis for applications ranging from photocatalysis to drug delivery and biomedical coatings.

Core Reaction Mechanism

The reaction of this compound, also known as titanium isopropoxide (TTIP), with water is a complex process that can be broadly categorized into two main stages: hydrolysis and condensation.[1] The overall, simplified reaction is as follows:

Ti{OCH(CH₃)₂}₄ + 2 H₂O → TiO₂ + 4 (CH₃)₂CHOH[1][2]

However, this equation simplifies a multi-step process that allows for the formation of various intermediates, influencing the final properties of the TiO₂ material.[1]

1. Hydrolysis: The process begins with a nucleophilic attack on the titanium atom by a water molecule. This results in the stepwise substitution of isopropoxide groups (-OⁱPr) with hydroxyl groups (-OH), releasing isopropanol (B130326) as a byproduct.[1]

2. Condensation: Following hydrolysis, the titanium precursors containing hydroxyl groups undergo condensation to form Ti-O-Ti (oxolation) or Ti-OH-Ti (olation) bridges.[1] This process eliminates water or isopropanol and leads to the formation of a three-dimensional titanium dioxide network.[2]

The relative rates of hydrolysis and condensation are critical in determining the structure of the resulting material. Slower hydrolysis followed by faster condensation tends to produce more linear and less branched structures, whereas rapid hydrolysis promotes the formation of highly branched, particulate structures.[3]

The reaction is highly sensitive to several factors that can be modulated to control the final product's characteristics:

-

Water-to-Alkoxide Molar Ratio (h = [H₂O]/[Ti]): Higher ratios lead to faster hydrolysis.[4]

-

pH: Acidic conditions (e.g., pH 2-3) can lead to the formation of stable sols with fine particles, while neutral or basic conditions often result in rapid precipitation.[4][5]

-

Temperature: Affects the rates of both hydrolysis and condensation.

-

Presence of Chelating Agents: Ligands such as acetic acid or acetylacetone (B45752) can stabilize the TTIP precursor, thereby slowing down the hydrolysis rate.[4]

-

Solvent: The choice of solvent, typically an alcohol like isopropanol, can influence the reaction kinetics.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the hydrolysis of this compound.

Table 1: Reaction Kinetics and Thermodynamics

| Parameter | Value / Observation | Conditions |

| Rate Constant (k) | k = 1.23 × 10¹⁴ × exp(−11,323/T) | High temperature (1500-3000 K), 1 atm, second-order model. Units: mol⁻¹cm³s⁻¹[7] |

| Activation Energy (Ea) | 94.1 kJ/mol | High temperature (1500-3000 K), 1 atm[1][7] |

| Heat of Hydrolysis (-ΔHh) | 64.9 kJ/mol | For Ti(OⁱPr)₄ with excess water at 298.15 K[1] |

| Induction Time | An inverse function of reactant concentrations | Studied in the context of precipitation kinetics[8] |

| Nucleation and Growth Rates | Increase with reactant concentration | Observed via photon correlation spectroscopy[8][9] |

Table 2: Influence of pH on TiO₂ Nanoparticle Properties

| pH | Particle Size / Morphology | Crystalline Phase |

| 2 | Fine particles (7.6 nm), spherical morphology | Anatase[1] |

| 3 | ~3 nm particle size, gelation upon drying | Not specified[1] |

| 7 or 10 | Primary particles (~3 nm) aggregate into larger secondary particles (300-500 nm) | Not specified[1] |

Table 3: Effect of Calcination Temperature on TiO₂ Properties

| Calcination Temperature | Observation |

| 100 °C | As-prepared powder is in the anatase crystalline phase.[1] |

| > 300 °C | Formation of anatase from initially amorphous particles is observed.[1] |

| > 400 °C | The anatase-to-rutile phase transformation begins.[1] |

Experimental Protocols

Precise control over the synthesis of TiO₂ nanoparticles via the hydrolysis of this compound requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Controlled Hydrolysis for Nanoparticle Synthesis

This protocol describes a standard sol-gel method for synthesizing TiO₂ nanoparticles with a controlled size using an acid catalyst to moderate the reaction.[1][4]

Materials:

-

Titanium(IV) isopropoxide (TTIP, 97%)[1]

-

Isopropanol (anhydrous)[1]

-

Deionized water[1]

-

Nitric acid (HNO₃) or Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment[1]

Procedure:

-

Precursor Solution Preparation (Solution A):

-

In a clean, dry flask, prepare a 0.15 M solution of TTIP in anhydrous isopropanol.[1] For example, mix 5 mL of TTIP with 15 mL of isopropanol.[4][5]

-

This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.[1]

-

Seal the flask and stir magnetically for 15 minutes in a fume hood.[4]

-

-

Hydrolysis Solution Preparation (Solution B):

-

Hydrolysis:

-

Aging/Peptization:

-

Washing and Drying:

-

Calcination:

-

The dried powder is subsequently calcined at a specific temperature (e.g., 200-800°C) for a set duration (e.g., 2 hours) to achieve the desired crystalline phase and particle size.[5]

-

Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry

This method is suitable for monitoring the initial stages of hydrolysis and the onset of nucleation by observing changes in turbidity.[9]

Materials:

-

Titanium(IV) isopropoxide (TTIP)[9]

-

Anhydrous isopropanol (solvent)[9]

-

Deionized water[9]

-

Acid (e.g., HNO₃) or base (e.g., NH₄OH) for pH adjustment[9]

-

UV-Vis Spectrophotometer[9]

Procedure:

-

Prepare a stock solution of TTIP in anhydrous isopropanol (e.g., 0.1 M).[9]

-

Prepare a separate aqueous solution with the desired pH, adjusted with an acid or base.[9]

-

Initiate the reaction by mixing the two solutions under controlled conditions (e.g., rapid mixing in a cuvette).

-

Immediately begin monitoring the absorbance or transmittance at a fixed wavelength (e.g., in the range of 320-500 nm) over time.[8]

-

The change in absorbance/turbidity can be correlated with the kinetics of particle formation.[8]

Visualizations

Reaction Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. web.stanford.edu [web.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Titanium(IV) Propoxide Sol-Gel Method for TiO2 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles using the titanium(IV) propoxide sol-gel method. This method is widely utilized due to its relative simplicity, cost-effectiveness, and ability to control the resulting nanoparticle properties.[1] These notes also cover key applications relevant to research and drug development, including photocatalysis and drug delivery.

Overview of the Sol-Gel Method

The sol-gel process for synthesizing TiO₂ nanoparticles from this compound involves two primary chemical reactions: hydrolysis and condensation.[2] Initially, the titanium precursor, this compound (Ti[OCH(CH₃)₂]₄), undergoes hydrolysis in the presence of water, often catalyzed by an acid or base. This reaction replaces the propoxide groups with hydroxyl groups. Subsequently, condensation reactions occur between the hydroxylated titanium species, leading to the formation of Ti-O-Ti bridges and the gradual development of a three-dimensional oxide network. This network, known as a "sol," eventually transitions into a gelatinous "gel." The gel is then aged, dried, and calcined at elevated temperatures to remove residual organic compounds and induce crystallization into the desired TiO₂ phase (anatase, rutile, or brookite).

The properties of the final TiO₂ nanoparticles, such as particle size, crystal structure, and surface area, are highly dependent on several reaction parameters. These include the concentration of the titanium precursor, the water-to-alkoxide molar ratio, the type of solvent, the pH of the solution, and the calcination temperature and duration.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the sol-gel synthesis of TiO₂ nanoparticles using this compound.

Table 1: Synthesis Parameters for TiO₂ Nanoparticles

| Parameter | Value Range | Effect on Nanoparticle Properties |

| This compound Concentration | 0.1 M - 1.0 M | Higher concentrations can lead to larger particle sizes and faster gelation. |

| Water to Precursor Molar Ratio (H₂O:Ti) | 2:1 - 100:1 | A higher ratio generally leads to faster hydrolysis and condensation, resulting in smaller particle sizes. |